Carbocalcitonin, also known as elcatonin or (Asu1,7) E-CT, is a synthetic analog of eel calcitonin. [] It is classified as a calcitonin, a hormone primarily produced by the parafollicular cells (C-cells) of the thyroid gland in mammals. [] Carbocalcitonin plays a crucial role in scientific research as a tool to investigate bone metabolism, calcium homeostasis, and various physiological processes related to calcitonin signaling.
Carbocalcitonin, also known as elcatonin, is a synthetic analogue of calcitonin, a hormone involved in calcium homeostasis and bone metabolism. This compound is characterized by its structural modifications that enhance its stability and efficacy compared to natural calcitonins. Specifically, carbocalcitonin features an ethylene bridge in place of the disulfide bridge found in natural calcitonins, which preserves its conformation while improving resistance to degradation both in vitro and in vivo .
Carbocalcitonin is synthesized through solid-phase peptide synthesis methods, utilizing starting materials such as diammonium hydrogen phosphate and calcium sources. It belongs to the class of peptide hormones and is specifically categorized as a calcitonin analogue. Its pharmacological profile includes hypocalcemic effects, making it relevant for conditions characterized by elevated calcium levels or increased bone resorption .
The synthesis of carbocalcitonin typically involves solid-phase peptide synthesis techniques. This process allows for the sequential addition of amino acids to form the desired peptide chain, utilizing protecting groups to prevent unwanted reactions during synthesis. The specific method employed for carbocalcitonin involves the application of Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which facilitates the stepwise assembly of the peptide .
Carbocalcitonin's molecular structure is defined by its amino acid sequence, which includes modifications that enhance its stability compared to natural calcitonins. The compound’s sequence features an ethylene bridge that replaces the disulfide bond typical in natural forms.
Carbocalcitonin engages in several biochemical interactions upon administration:
The mechanism by which carbocalcitonin exerts its effects involves several steps:
Carbocalcitonin exhibits several notable physical and chemical properties:
Carbocalcitonin has several significant applications in scientific research and clinical settings:
Calcitonin (CT) was identified in 1961 as a calcium-regulating hormone secreted by mammalian thyroid C-cells. Its discovery resolved a long-standing puzzle about calcium homeostasis, demonstrating that hypercalcemia triggers release of a hypocalcemic factor distinct from parathyroid hormone (PTH). Early research established CT’s structure as a 32-amino-acid peptide featuring an N-terminal disulfide ring and C-terminal prolineamide, conserved across vertebrates. The hormone’s primary function—inhibiting osteoclastic bone resorption—emerged as its defining mechanism for reducing serum calcium levels [1] [4].
Phylogenetic studies reveal CT-like systems predate vertebrates. In mollusks such as Mytilus galloprovincialis, calcitonin-like receptors (CALCR) and ligands regulate biomineralization. Six CALCR-like receptors and CALC-precursors in mussel mantle tissue demonstrate calcium accumulation capabilities when activated by vertebrate CT peptides. This conservation identifies CT signaling as an ancient calcium regulatory system originating over 550 million years ago, with primordial roles in exoskeleton formation preceding vertebrate bone metabolism [7]. The CT gene family expanded through lineage-specific duplications: teleost fish possess five adrenomedullin (AM1-5) subtypes, while mammals evolved calcitonin gene-related peptides (CGRP-α/β) and calcitonin receptor-stimulating peptides (CRSP) via chromosomal rearrangements [5].
Table 1: Evolutionary Conservation of Calcitonin Systems
Organism Group | Key Components | Physiological Role |
---|---|---|
Mammals | CT, CGRP, CALCR, RAMP proteins | Calcium homeostasis, bone remodeling |
Teleost Fish | AM1-5 subtypes, duplicated CALCR | Ion balance, mineral metabolism |
Mollusks | CALCR-like receptors, CALC-precursors | Shell biomineralization, calcium storage |
Amphioxus | CT/CGRP family peptides, RAMP-like proteins | Neural-endocrine signaling |
Toggle for CALCR Receptor Activation Mechanism
Receptor activation involves G-protein coupling: ligand binding triggers cAMP production or phospholipase C-mediated calcium mobilization. Receptor activity-modifying proteins (RAMPs) determine ligand specificity—e.g., RAMP1 binding to CALCR shifts affinity from calcitonin to amylin.
Native human calcitonin’s therapeutic limitations—short half-life and aggregation propensity—drove analog development. Salmon calcitonin (sCT) became the initial therapeutic standard due to 50-fold greater potency than human CT, attributed to its helical conformation and C-terminal prolineamide stability. However, sCT still required parenteral administration [3] [4].
Carbocalcitonin (Asu¹,⁷-eCT) emerged as a breakthrough analog featuring strategic substitutions:
Scaffold morphing techniques enabled further optimization. Non-helical analogs like [Gly⁸,Ala¹⁶]-des-Leu¹⁹-sCT retained receptor specificity but demonstrated that helical propensity correlated with binding to the high-affinity CT-H receptor subtype. Carbocalcitonin’s design balanced conformational stability with receptor subtype selectivity, achieving prolonged activity in vivo [3].
Table 2: Structural and Functional Comparison of Calcitonin Analogs
Analog | Structural Features | Receptor Affinity | Osteoclast Inhibition EC₅₀ |
---|---|---|---|
Human CT | Disulfide bridge (Cys1-Cys7), Pro32-NH₂ | Moderate (CT-L) | 5.0 nM |
Salmon CT | Helix-stabilizing residues (Leu⁴, Ser⁵) | High (CT-H/CT-L) | 0.1 nM |
Carbocalcitonin | Asu¹,⁷ substitution, no disulfide bond | Selective (CT-L) | 0.1 nM |
[Gly⁸,Ala¹⁶]-des-Leu¹⁹-sCT | Linearized helix, glycine substitution | Low (CT-H) | 0.8 nM |
Toggle for Analog Design Strategy
Key innovations:
Therapeutics initially relied on marine-derived CT, particularly salmon calcitonin, which accounted for 85% of the 1992 osteoporosis drug market ($900 million sales). However, species-specific immunogenicity and extraction variability limited its utility. Second-generation analogs like carbocalcitonin addressed these issues through total chemical synthesis [1] [4] [8].
Pharmacokinetic studies proved carbocalcitonin’s advantages:
Table 3: Key Milestones in Calcitonin Therapeutic Development
Era | Source/Drug | Advantages | Limitations |
---|---|---|---|
1960s-1980s | Porcine/teleost calcitonins | Hypocalcemic efficacy | Immunogenicity, short half-life |
1980s-1990s | Synthetic salmon calcitonin | Improved potency, mass production | Low oral/nasal bioavailability |
Post-1995 | Carbocalcitonin (Asu¹,⁷-eCT) | Non-immunogenic, mucosal delivery | Requires co-formulants for stability |
Toggle for Receptor Selectivity Data
Carbocalcitonin binds exclusively to CT-L receptors (Kd = 1.2 × 10⁻⁹ M), unlike sCT which activates both CT-L and CT-H subtypes. This selectivity correlates with its prolonged hypocalcemic effect despite reduced plasma peak concentrations.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: